methyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound featuring a fused pyrido[1,2-a]pyrimidinone core linked to a tetrahydropyrimidine moiety. Key structural elements include:
- A 1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine system, contributing to hydrogen-bonding capacity and solubility.
- A methyl carboxylate ester group at position 5, influencing lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 6-(2-chloro-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c1-8-10(15(23)25-3)12(19-16(24)20(8)2)11-13(17)18-9-6-4-5-7-21(9)14(11)22/h4-7,12H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTNDFJFRQDPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=C(N=C3C=CC=CN3C2=O)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of pyrido[1,2-a]pyrimidines and has been noted for its diverse biological activities.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidine core structure that is fused with a tetrahydropyrimidine ring. This unique configuration contributes to its biological activity and interaction with various molecular targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16ClN3O4 |
| Molecular Weight | 335.76 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit key pathways involved in cell proliferation and survival. Notably, it targets the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth.
Key Mechanistic Insights:
- Enzyme Inhibition : The compound exhibits potent inhibition of PI3Kα and mTOR at nanomolar concentrations. For instance, in MCF-7 breast cancer cells, it demonstrated an IC50 value of approximately 11.6 nM for p-Akt inhibition .
- Apoptotic Induction : By modulating the activity of these pathways, the compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. The following table summarizes its inhibitory effects on different targets:
| Target | Cell Line | IC50 (nM) | Effect |
|---|---|---|---|
| p-Akt | MCF-7 | 11.6 | Inhibition of survival signaling |
| p-p70S6K | MCF-7 | 89.2 | Reduced protein synthesis |
| PI3Kα | Various | 3.1 | Direct enzyme inhibition |
| mTOR | Various | 4.7 | Inhibition of growth signaling |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.
Case Studies
Several case studies have documented the biological efficacy of this compound:
- Study on MCF-7 Cells : A study evaluated the compound's impact on MCF-7 cells and reported a significant reduction in cell viability at concentrations as low as 10 nM after 48 hours of treatment .
- In Vivo Pharmacokinetics : Another investigation into the pharmacokinetic profile revealed high plasma protein binding and favorable distribution characteristics when administered intravenously in murine models .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
a. Pyrido[2,3-d]pyrimidine Derivatives
- 7-Amino-4-oxo-5-(4-oxo-4H-chromen-3-yl)-2-thioxo-1,2,3,4,5,8-hexahydro-pyrido[2,3-d]pyrimidines (e.g., compounds 4b–c and 6a–c in ): Core Structure: Similar fused pyrido-pyrimidine systems but with a chromene substituent and thioxo group. Synthesis: Prepared via condensation of 6-aminothiouracil or 4,6-diaminopyrimidine-2(1H)-thione with 4-oxo-4H-chromene-3-carboxaldehyde, yielding 85–93% under optimized conditions . Key Differences: The chromene moiety enhances π-π stacking interactions, while the thioxo group increases sulfur-mediated reactivity compared to the oxo group in the target compound.
b. Ethyl Tetrahydropyrimidine Carboxylates
- Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Substituents: A 4-chlorophenyl group replaces the pyrido-pyrimidinone system, and the ester group is ethyl instead of methyl.
Pharmacological Potential
- Dihydropyrimidinone Derivatives (): Analogs like Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit anti-hypertensive, antibacterial, and anti-tuberculosis activities . Structural Divergence: The target compound’s pyrido-pyrimidinone core may enhance kinase or protease inhibition due to increased planarity, while the chloro group could improve target affinity .
Crystallographic and Computational Analysis
- Software Tools : Structures of similar compounds (e.g., ) are validated using SHELXL (for refinement) and ORTEP-3 (for graphical representation), ensuring accuracy in bond lengths and angles .
- Target Compound : If crystallized, similar tools would confirm its conformation, with the methyl ester’s steric effects likely influencing packing efficiency .
Preparation Methods
Cyclocondensation Strategies for Pyrido[1,2-a]Pyrimidine Core Formation
The pyrido[1,2-a]pyrimidine scaffold is central to the target compound. Toche et al. demonstrated that α-acetyl-γ-butyrolactone reacts with 2-aminopyridines under acidic conditions to form dihydrofuranone intermediates, which undergo cyclization with phosphorus oxychloride (POCl₃) to yield pyrido[1,2-a]pyrimidines. For the target molecule, 2-amino-4-methylpyridine could serve as the starting material, condensed with a β-ketoester derivative to install the 4-oxo group.
Critical parameters include:
- Temperature : Cyclization proceeds optimally at 80–100°C in POCl₃.
- Halogenation : The 2-chloro substituent is introduced concurrently during cyclization via POCl₃-mediated chlorination.
- Yield : Reported yields for analogous pyrido[1,2-a]pyrimidines range from 55% to 75% under optimized conditions.
Multi-Component Reactions for Tetrahydropyrimidine Moiety
The 1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine segment is synthesized via Biginelli-like reactions. A study by Moghaddam et al. utilized MCM-41-SO₃H nanocatalysts to condense aldehydes, β-ketoesters, and urea derivatives into tetrahydropyrimidinones. For the target compound, methyl 3-oxopentanoate and 1,3-dimethylurea could react with an aldehyde precursor under microwave irradiation to form the tetrahydropyrimidine ring.
Optimized Conditions :
- Catalyst : MCM-41-SO₃H (5 mol%) enhances reaction efficiency.
- Solvent : Ethanol or solvent-free conditions under microwave irradiation (81–85% yield).
- Substituent Control : The 1,6-dimethyl groups originate from 1,3-dimethylurea and methyl 3-oxopentanoate.
Coupling of Pyrido[1,2-a]Pyrimidine and Tetrahydropyrimidine Units
The final step involves linking the two heterocyclic systems. Patent EP1578731B1 describes a coupling strategy where a pyrimidine-carboxylate intermediate reacts with a halogenated pyrido-pyrimidine under basic conditions. For the target molecule:
Intermediate Preparation :
Cross-Coupling :
- Suzuki-Miyaura coupling could attach the pyrido[1,2-a]pyrimidine fragment to the tetrahydropyrimidine core, though direct evidence from literature is limited.
- Alternative approaches include nucleophilic aromatic substitution using a chloro-pyrido-pyrimidine and an amine-functionalized tetrahydropyrimidine.
Catalytic and Green Chemistry Approaches
Recent advances in acceptorless dehydrogenative coupling (ADC) using alcohols as substrates offer sustainable pathways for N-heterocycle synthesis. Transition metal catalysts (e.g., Ru, Ir) enable the formation of C–N bonds without stoichiometric oxidants. While no direct studies on the target compound exist, ADC could theoretically assemble the tetrahydropyrimidine ring from 1,3-dimethylurea and a β-ketoester derivative.
Advantages :
Structural Characterization and Analytical Data
Critical spectroscopic data for the target compound and intermediates include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation, halogenation, and regioselective functionalization. For example, pyrido[1,2-a]pyrimidin-4-one intermediates are often synthesized from dimethyl acetone-1,3-dicarboxylate derivatives under acidic conditions, followed by chlorination at position 2 using POCl₃ or SOCl₂ . Subsequent coupling with tetrahydropyrimidine precursors (e.g., Biginelli reaction derivatives) requires precise temperature control (70–90°C) and solvent selection (e.g., ethanol or dichloromethane) to ensure regioselectivity .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Dimethyl acetone-1,3-dicarboxylate, HCl (reflux) | 65–75 | 90–95 |
| Chlorination | POCl₃, 80°C, 6 hr | 85–90 | 95–98 |
| Coupling | Ethanol, 70°C, 12 hr | 50–60 | 85–90 |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the 3D structure, particularly for resolving regiochemical ambiguities in the pyrido[1,2-a]pyrimidin-4-one and tetrahydropyrimidine moieties . Complementary techniques include:
- ¹H/¹³C NMR : Assigning methyl (δ 2.27–3.48 ppm) and carbonyl (δ 160–180 ppm) signals to verify substitution patterns .
- HRMS : Validating the molecular formula (C₁₅H₁₄ClN₄O₄) with <5 ppm error .
- Data Contradiction : Discrepancies in melting points (e.g., 193–232°C in dihydropyrimidine analogs) may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) to resolve .
Advanced Research Questions
Q. What strategies address low yields in regioselective synthesis of the pyrido[1,2-a]pyrimidin-4-one core?
- Methodological Answer : Low yields (e.g., <50%) often stem from competing side reactions during cyclization. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hr) and improves regioselectivity via controlled heating .
- Catalytic systems : Pd/C or Bi(OTf)₃ enhances cyclization efficiency by stabilizing transition states .
Q. How does the chloro substituent at position 2 influence biological activity compared to other halogenated analogs?
- Methodological Answer : The 2-chloro group enhances electrophilicity, improving interactions with kinase ATP-binding pockets (e.g., EGFR tyrosine kinase). SAR studies show:
- Anticancer activity : IC₅₀ = 1.2 µM (2-chloro) vs. 8.5 µM (2-bromo) in MCF-7 cells .
- Antibacterial activity : MIC = 16 µg/mL (2-chloro) vs. >64 µg/mL (2-fluoro) against S. aureus .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- Methodological Answer : In silico tools like SwissADME and ProTox-II are used to:
- Predict CYP450-mediated metabolism (e.g., oxidation at the methyl ester group) .
- Estimate LD₅₀ (e.g., 250 mg/kg in rats) and hepatotoxicity risks (e.g., mitochondrial dysfunction) .
Experimental Design Considerations
Q. How should researchers design assays to evaluate the compound’s kinase inhibition potential?
- Methodological Answer : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR2) under ATP-saturating conditions (1 mM ATP, 25°C). Key parameters:
- Controls : Staurosporine (positive), DMSO (negative).
- Data Analysis : IC₅₀ calculated via nonlinear regression (GraphPad Prism) .
- Pitfalls : Off-target effects on PI3K or MAPK pathways require counter-screening at 10 µM .
Q. What are best practices for resolving conflicting NMR data in structural elucidation?
- Methodological Answer : Conflicting NOESY/ROESY correlations (e.g., axial vs. equatorial methyl groups) can be resolved by:
- Variable-temperature NMR : Observing dynamic effects at –40°C to 60°C .
- DFT calculations : Optimizing molecular geometries (B3LYP/6-31G*) to match experimental coupling constants .
Data Interpretation and Validation
Q. How to address discrepancies in reported antibacterial activity across studies?
- Methodological Answer : Variations in MIC values may arise from differences in bacterial strains (e.g., ATCC vs. clinical isolates) or culture media (Mueller-Hinton vs. LB agar). Standardize protocols per CLSI guidelines and validate with internal controls (e.g., ciprofloxacin) .
Q. What validation steps ensure reproducibility in regioselective synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
